1-Phenylhex-1-en-4-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylhex-1-en-4-yn-3-one is an organic compound characterized by a phenyl group attached to a hexenynone backbone. This compound is notable for its conjugated system, which includes both double and triple bonds, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhex-1-en-4-yn-3-one can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with hex-1-en-4-one under specific conditions. This reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhex-1-en-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products:
Oxidation: Formation of phenylhex-1-en-4-yn-3-one derivatives like ketones or acids.
Reduction: Production of alcohols or fully saturated alkanes.
Substitution: Various substituted phenylhex-1-en-4-yn-3-one compounds.
Scientific Research Applications
1-Phenylhex-1-en-4-yn-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Phenylhex-1-en-4-yn-3-one exerts its effects involves interactions with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling mechanisms.
Comparison with Similar Compounds
1-Phenylhex-1-en-4-yn-3-one can be compared with other enynones, such as:
1-Phenylhex-4-en-1-yn-3-one: Similar structure but different positioning of double and triple bonds.
2-Phenylhex-1-en-4-yn-3-one: Variation in the position of the phenyl group.
1-Phenylhex-1-en-3-yn-4-one: Different arrangement of the conjugated system.
Uniqueness: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and properties compared to other enynones.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration and practical applications.
Properties
CAS No. |
63124-73-2 |
---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-phenylhex-1-en-4-yn-3-one |
InChI |
InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,1H3 |
InChI Key |
GNWGSNAZSBIJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.